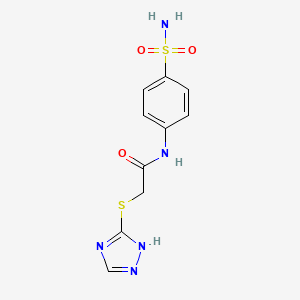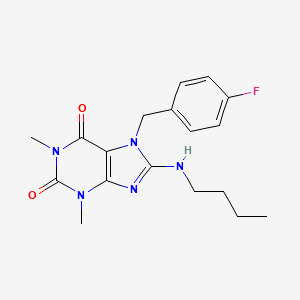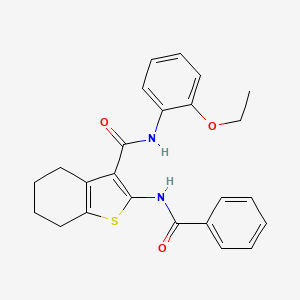
Pentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-溴-5-乙氧基-4-羟基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸戊酯是一种结构独特的复杂有机化合物,它结合了多种官能团。
准备方法
合成路线及反应条件
4-(3-溴-5-乙氧基-4-羟基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸戊酯的合成通常涉及多步有机反应。一种常见的合成方法包括以下步骤:
喹啉核心形成: 喹啉核心可以通过Povarov反应合成,该反应涉及苯胺衍生物与醛和烯烃的环加成反应。
乙氧基化和羟基化: 乙氧基和羟基通过亲核取代和随后的氧化反应引入。
酯化: 最后一步涉及将羧酸基团与戊醇酯化以形成戊酯。
工业生产方法
这种化合物的工业生产很可能涉及优化上述合成路线以最大限度地提高收率和纯度。这可能包括使用连续流反应器、先进的纯化技术和自动化以确保质量一致。
化学反应分析
反应类型
氧化: 苯环上的羟基可以被氧化形成醌衍生物。
还原: 喹啉环中的羰基可以被还原形成羟基。
取代: 溴原子可以被各种亲核试剂取代以形成不同的衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 胺、硫醇和醇盐等亲核试剂可用于取代反应。
主要产物
氧化: 醌衍生物。
还原: 羟基衍生物。
取代: 各种取代的苯衍生物。
科学研究应用
4-(3-溴-5-乙氧基-4-羟基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸戊酯在科学研究中有多种应用:
药物化学: 该化合物可以用作开发新药的先导化合物,特别是针对特定酶或受体的药物。
材料科学: 其独特的结构使其成为开发具有特定电子或光学性质的新材料的候选材料。
生物学研究: 它可用于研究小分子与生物大分子(如蛋白质和核酸)之间的相互作用。
作用机制
4-(3-溴-5-乙氧基-4-羟基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸戊酯的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或离子通道。该化合物的效应是通过与这些靶标结合介导的,导致其活性或功能发生变化。
相似化合物的比较
类似化合物
- 4-(3-溴-5-乙氧基-4-羟基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸戊酯
- 4-(3-溴-5-乙氧基-4-羟基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸戊酯
独特性
4-(3-溴-5-乙氧基-4-羟基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸戊酯的独特性在于其官能团的特定组合及其进行各种化学修饰的潜力。这使其成为在研究和工业中具有多种应用的多功能化合物。
属性
分子式 |
C26H34BrNO5 |
|---|---|
分子量 |
520.5 g/mol |
IUPAC 名称 |
pentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H34BrNO5/c1-6-8-9-10-33-25(31)21-15(3)28-18-13-26(4,5)14-19(29)23(18)22(21)16-11-17(27)24(30)20(12-16)32-7-2/h11-12,22,28,30H,6-10,13-14H2,1-5H3 |
InChI 键 |
ZFTAAHUTCSAKMW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Br)O)OCC)C(=O)CC(C2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11668244.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11668251.png)

![(2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11668288.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11668294.png)

![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B11668297.png)
![3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol](/img/structure/B11668301.png)
![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668309.png)

![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11668318.png)
![(5Z)-5-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668325.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11668335.png)
